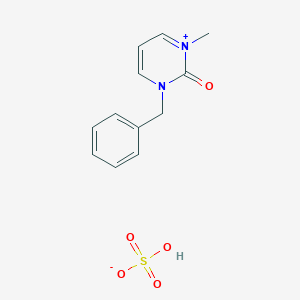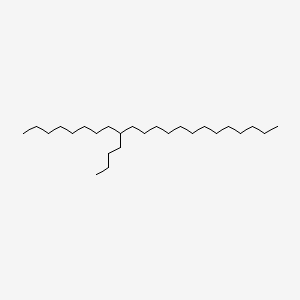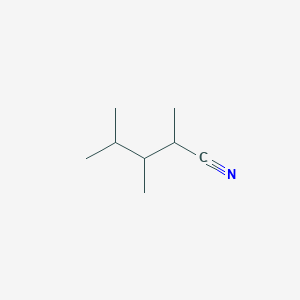
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound with a unique structure that includes a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Catalysts such as Lewis acids or solid acids supported on silica can be used to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents on the pyrimidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropyrimidin-2(1H)-one: This compound shares a similar pyrimidine ring structure but lacks the benzyl and methyl groups.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure but with different substituents.
Uniqueness
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
54424-45-2 |
|---|---|
Formule moléculaire |
C12H14N2O5S |
Poids moléculaire |
298.32 g/mol |
Nom IUPAC |
1-benzyl-3-methylpyrimidin-3-ium-2-one;hydrogen sulfate |
InChI |
InChI=1S/C12H13N2O.H2O4S/c1-13-8-5-9-14(12(13)15)10-11-6-3-2-4-7-11;1-5(2,3)4/h2-9H,10H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
HVAJCKAULRPJBM-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CN(C1=O)CC2=CC=CC=C2.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)




![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)


![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)

![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)


